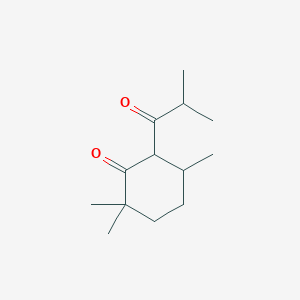

Cyclohexanone, 2,2,5-trimethyl-6-(2-methyl-1-oxopropyl)-

CAS No.: 834900-46-8

Cat. No.: VC16799579

Molecular Formula: C13H22O2

Molecular Weight: 210.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 834900-46-8 |

|---|---|

| Molecular Formula | C13H22O2 |

| Molecular Weight | 210.31 g/mol |

| IUPAC Name | 2,2,5-trimethyl-6-(2-methylpropanoyl)cyclohexan-1-one |

| Standard InChI | InChI=1S/C13H22O2/c1-8(2)11(14)10-9(3)6-7-13(4,5)12(10)15/h8-10H,6-7H2,1-5H3 |

| Standard InChI Key | PJCSSJPDFHVOLF-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCC(C(=O)C1C(=O)C(C)C)(C)C |

Introduction

Cyclohexanone, 2,2,5-trimethyl-6-(2-methyl-1-oxopropyl)- is a complex organic compound belonging to the family of cyclohexanone derivatives. It is characterized by its unique structural features, including a cyclohexanone ring with methyl substitutions at the 2, 2, and 5 positions and a 2-methyl-1-oxopropyl group attached at the 6-position. This compound has a molecular formula of C13H22O2 and a molar mass of 210.31258 g/mol .

Synthesis Methods

The synthesis of Cyclohexanone, 2,2,5-trimethyl-6-(2-methyl-1-oxopropyl)- typically involves starting from simple cyclohexanone and introducing the 2-methyl-1-oxopropyl group through alkylation reactions. These methods can vary depending on the availability of starting materials and the desired yield.

Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Cyclohexanone | Six-membered ring with a ketone group | Basic structure used in organic synthesis |

| 2,2,6-Trimethylcyclohexanone | Three methyl groups on the cyclohexane ring | Enhanced steric hindrance affecting reactivity |

| Cyclohexanone, 2,2,5-trimethyl-6-(2-methyl-1-oxopropyl)- | Methyl substitutions at 2, 2, and 5 positions with a 2-methyl-1-oxopropyl group at 6-position | Potential for enhanced solubility or biological activity |

Safety and Handling

Handling Cyclohexanone, 2,2,5-trimethyl-6-(2-methyl-1-oxopropyl)- requires adherence to standard safety protocols for organic compounds, including the use of protective equipment and proper ventilation. The compound's hazard symbols and risk codes should be consulted for specific safety precautions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume